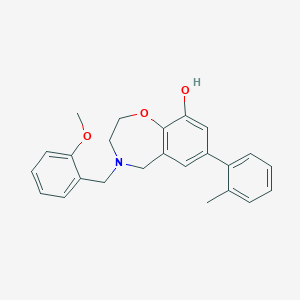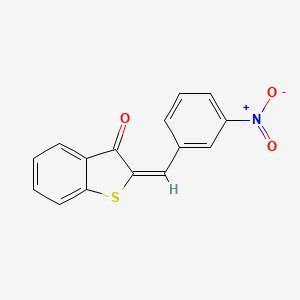![molecular formula C16H25N3O4S B5368976 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide](/img/structure/B5368976.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide, also known as MDPV, is a synthetic cathinone that was initially developed as a potential medication for the treatment of depression and obesity. However, due to its potent psychoactive effects, it has become a popular recreational drug and has been classified as a Schedule I controlled substance in many countries. In
Mecanismo De Acción
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This leads to an increase in feelings of euphoria, energy, and alertness. This compound also has some affinity for the serotonin transporter, but its effects on serotonin are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and decreased appetite. However, these effects are often accompanied by negative side effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide has been used extensively in animal studies to investigate its effects on behavior, cognition, and addiction. It is a potent stimulant with high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, due to its potent psychoactive effects, this compound must be used with caution in laboratory experiments.
Direcciones Futuras
There are many potential future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is the development of medications that target the dopamine and norepinephrine transporters, similar to this compound but without the psychoactive effects. Another area of interest is the investigation of the long-term effects of this compound use, particularly on cognitive function and mental health. Finally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 4'-methylpropiophenone with methylamine and methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 1-methyl-4-piperidone and acetic anhydride. The final product is obtained through purification by recrystallization.
Aplicaciones Científicas De Investigación
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been shown to have high affinity for the dopamine and norepinephrine transporters, leading to increased dopamine and norepinephrine release in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
This compound has been used in animal studies to investigate its effects on behavior, cognition, and addiction. It has been shown to produce locomotor stimulation, hyperthermia, and increased self-administration in rodents. In addition, this compound has been used in vitro to study its effects on dopamine and norepinephrine transporters, as well as its potential as a medication for the treatment of depression and obesity.
Propiedades
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18-10-8-13(9-11-18)17-16(20)12-23-15-6-4-14(5-7-15)19(2)24(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYQEFLLGHTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5368914.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)



![3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5368971.png)
![N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B5368982.png)
![3-bromo-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5368987.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)
![2-[2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-diethyl-N,N-dimethyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5369004.png)